3,5-diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate
Overview
Description
3,5-diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a cyclization reaction involving hydrazines and 1,3-diketones.
Esterification: The carboxylic acid groups on the pyridine ring are esterified using ethanol in the presence of an acid catalyst.
Ether Formation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Alcohol derivatives from the reduction of ester groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of molecules that can probe biological systems.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive nature.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The pyrazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the pyridine and ester functionalities.
4-methylphenylmethanol: Contains the methoxy group but lacks the pyrazole and pyridine rings.
Pyridine-3,5-dicarboxylic acid: Contains the pyridine core with carboxylic acid groups but lacks the pyrazole and methoxy functionalities.
Uniqueness
The uniqueness of 3,5-diethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-6-30-23(28)19-13-20(24(29)31-7-2)22(32-14-18-10-8-15(3)9-11-18)25-21(19)27-17(5)12-16(4)26-27/h8-13H,6-7,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWGVVZTHREBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1N2C(=CC(=N2)C)C)OCC3=CC=C(C=C3)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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